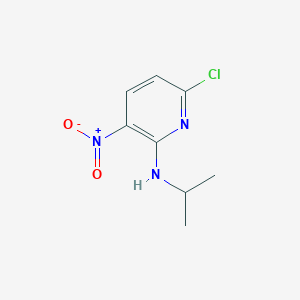
6-chloro-N-isopropyl-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-isopropyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C8H10ClN3O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-isopropyl-3-nitropyridin-2-amine typically involves the nitration of 6-chloropyridine followed by amination. One common method includes the following steps:
Nitration: 6-chloropyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 6-chloro-3-nitropyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-isopropyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products Formed
Reduction: 6-chloro-N-isopropyl-3-aminopyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-N-isopropyl-3-nitropyridin-2-amine is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is employed in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-isopropyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in substitution reactions, leading to the formation of various derivatives that may exhibit biological activity .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3-nitropyridin-2-amine: A closely related compound with similar chemical properties but without the isopropyl group.
6-chloro-4-methyl-3-nitropyridin-2-amine: Another derivative with a methyl group instead of an isopropyl group.
4,6-dichloro-3-nitropyridin-2-amine: Contains an additional chlorine atom, leading to different reactivity and applications.
Uniqueness
6-chloro-N-isopropyl-3-nitropyridin-2-amine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as pharmaceuticals and agrochemicals, where the isopropyl group may impart desirable properties to the final product.
Propiedades
Número CAS |
27048-03-9 |
|---|---|
Fórmula molecular |
C8H10ClN3O2 |
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
6-chloro-3-nitro-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H10ClN3O2/c1-5(2)10-8-6(12(13)14)3-4-7(9)11-8/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
BGSQZFPLKFOJHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



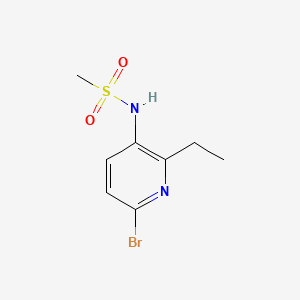
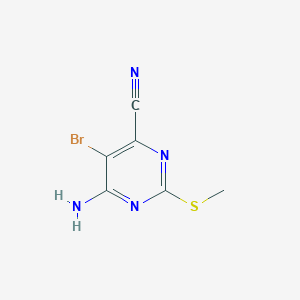

![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
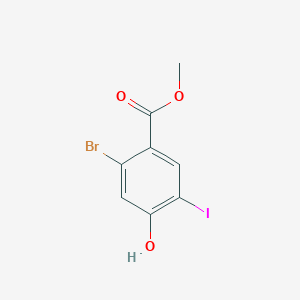

![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
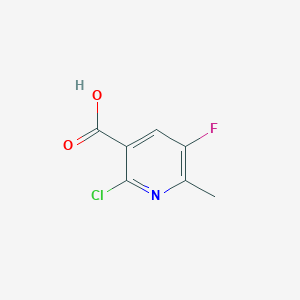
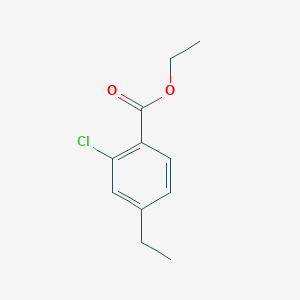

![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
